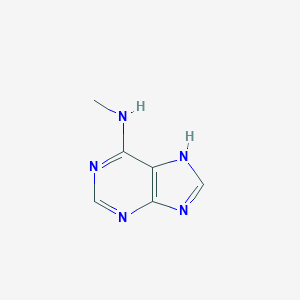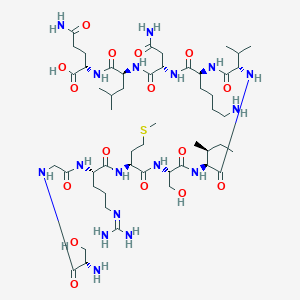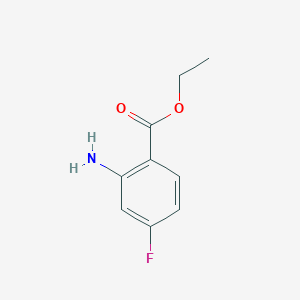
trans-3-Phenyl-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms .
Synthesis Analysis
While specific synthesis methods for trans-3-Phenyl-D-proline were not found, there are general methods for synthesizing trans-3-substituted proline derivatives . These methods typically involve enantioselective synthesis with high diastereoselectivity .Molecular Structure Analysis
Trans-3-Phenyl-D-proline contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 Pyrrolidine .Chemical Reactions Analysis
While specific chemical reactions involving trans-3-Phenyl-D-proline were not found, proline-based organocatalysts have been used in asymmetric aldol reactions of acetone with substituted aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Role in Animal Metabolism and Nutrition
“Trans-3-Phenyl-D-proline” is a variant of “trans-3-hydroxy-L-proline”, which plays a significant role in animal metabolism and nutrition . This compound is formed from the post-translational hydroxylation of proteins, primarily collagen . It has both structural and physiological significance in animals, and can scavenge reactive oxygen species .
Cell Signaling
“Trans-3-Phenyl-D-proline” is involved in cell signaling in animal cells . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling .
Modulation of Cell Metabolism
This compound contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Role in Collagen Synthesis
Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Inhibitor of Amino Acid Transporters
As a conformationally restricted amino acid, hydroxy-L-proline is a versatile scaffold for the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . Hydroxy-L-proline derivatives have been found to act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .
Pharmacological Modulation
The series of hydroxyproline analogs identified represent promising new agents to pharmacologically modulate SLC1A4 and SLC1A5 amino acid exchangers which are implicated in numerous pathophysiological processes such as cancer and neurological diseases .
Zukünftige Richtungen
Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .
Wirkmechanismus
Target of Action
Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms Proline and its derivatives are known to interact with various proteins and influence their folding and function .
Mode of Action
Proline and its derivatives, including trans-3-phenyl-d-proline, can undergo isomerization, the process of interconversion between the cis- and trans-forms . This isomerization is a unique post-translational modification that can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways .
Biochemical Pathways
Trans-3-Phenyl-D-proline likely influences the same biochemical pathways as proline. Proline isomerization can regulate multiple biological pathways . For instance, it plays a role in various cellular responses, such as cell cycle regulation, DNA damage repair, T-cell activation, and ion channel gating . .
Result of Action
Proline and its derivatives can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways . Therefore, it is reasonable to assume that trans-3-Phenyl-D-proline may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the isomerization of proline and its derivatives .
Eigenschaften
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426262 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118758-50-2 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




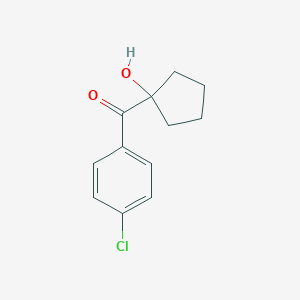


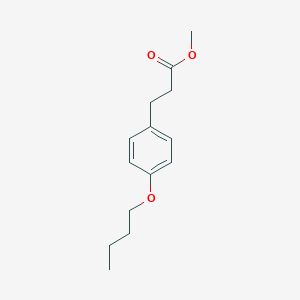
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)

